5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 2549026-88-0
VCID: VC11858846
InChI: InChI=1S/C13H12ClF3N2O/c14-9-1-2-11-10(7-9)18-12(20-11)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
SMILES: C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Molecular Formula: C13H12ClF3N2O
Molecular Weight: 304.69 g/mol

5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

CAS No.: 2549026-88-0

Cat. No.: VC11858846

Molecular Formula: C13H12ClF3N2O

Molecular Weight: 304.69 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole - 2549026-88-0

Specification

CAS No. 2549026-88-0
Molecular Formula C13H12ClF3N2O
Molecular Weight 304.69 g/mol
IUPAC Name 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
Standard InChI InChI=1S/C13H12ClF3N2O/c14-9-1-2-11-10(7-9)18-12(20-11)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
Standard InChI Key CRUYNPNEDYIBAA-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Canonical SMILES C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl

Introduction

5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that belongs to the benzoxazole class of heterocyclic compounds. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound incorporates a trifluoromethyl group attached to a piperidine ring, which is linked to a chlorinated benzoxazole core. This structural arrangement suggests potential applications in pharmaceutical research due to the presence of fluorine and chlorine, which are often used to enhance the bioavailability and stability of drugs.

Synthesis Methods

The synthesis of benzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives. For 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole, the synthesis would likely involve a multi-step process:

  • Preparation of the Benzoxazole Core: This involves the reaction of an o-aminophenol with a suitable carboxylic acid derivative.

  • Chlorination: Introduction of a chlorine atom at the desired position on the benzoxazole ring.

  • Piperidine Ring Attachment: Coupling of the piperidine ring to the benzoxazole core.

  • Trifluoromethylation: Introduction of the trifluoromethyl group to the piperidine ring.

Biological Activities and Potential Applications

Benzoxazole derivatives have been explored for various biological activities, including antimicrobial, antifungal, and anticancer effects. The presence of a trifluoromethyl group and a chlorine atom in 5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole suggests potential applications in drug development, particularly in areas where fluorinated compounds have shown efficacy, such as in anticancer and antiviral therapies.

Biological ActivityPotential Application
AntimicrobialInfection treatment
AntifungalFungal infection treatment
AnticancerCancer therapy

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